tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a significant boric acid derivative . It is a compound that includes a boronic acid pinacol ester, which is a significant reaction intermediate in organic synthesis reactions . These compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . In addition, DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its molecular structure. The conformation of the molecule severely affects its physical and chemical characteristics .Scientific Research Applications
Application 7: Boron Neutron Capture Therapy (BNCT)
- Results/Outcomes : While still experimental, BNCT has shown promise in treating glioblastoma and head and neck cancers, with ongoing trials to determine its efficacy and safety .
Application 9: Cancer Treatment Drug Delivery
- Results/Outcomes : These targeted delivery systems aim to reduce the side effects of chemotherapy by minimizing drug exposure to healthy tissues .
Application 10: Flame Retardants
- Results/Outcomes : Preliminary studies suggest that materials treated with this compound show increased resistance to ignition and slower flame spread .
Application 11: Peptide Synthesis
- Results/Outcomes : This method allows for the introduction of boronate ester groups into peptides, which can be further modified or used in various biochemical applications .
Application 12: Chemical Sensors
Future Directions
Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . This suggests a promising future direction for the development and application of fluorine-containing compounds like “tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”.
properties
IUPAC Name |
tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWNIUKQRGUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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